molecular formula C12H7BrN2O B13843616 2-(4-Bromophenyl)oxazolo[5,4-b]pyridine

2-(4-Bromophenyl)oxazolo[5,4-b]pyridine

Cat. No.: B13843616
M. Wt: 275.10 g/mol
InChI Key: FKJPMLYDQRJPBK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system with a bromophenyl substituent at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)oxazolo[5,4-b]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with 4-bromobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the oxazole ring through cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and microwave-assisted synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form oxazolo[5,4-b]pyridine derivatives with different oxidation states. Reduction reactions can also be performed to modify the electronic properties of the compound.

    Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted oxazolo[5,4-b]pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as bacterial enzymes or cancer cell receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the death of bacterial cells or the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)oxazolo[5,4-b]pyridine
  • 2-(4-Methylphenyl)oxazolo[5,4-b]pyridine
  • 2-(4-Nitrophenyl)oxazolo[5,4-b]pyridine

Uniqueness

2-(4-Bromophenyl)oxazolo[5,4-b]pyridine is unique due to the presence of the bromine atom, which can participate in various substitution reactions, allowing for further functionalization. The bromine atom also influences the compound’s electronic properties, making it distinct from its chloro, methyl, and nitro analogs.

Properties

Molecular Formula

C12H7BrN2O

Molecular Weight

275.10 g/mol

IUPAC Name

2-(4-bromophenyl)-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C12H7BrN2O/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H

InChI Key

FKJPMLYDQRJPBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)OC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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